Chromoionophore XVII

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

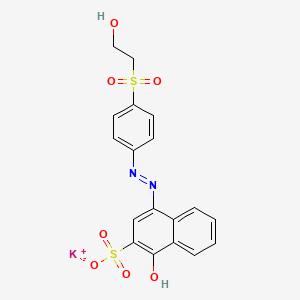

potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTLSWGJASRO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15KN2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746880 | |

| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156122-91-7 | |

| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromoionophore XVII | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chromoionophore XVII

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chromoionophore XVII is a specialized organic dye employed as a critical component in the fabrication of ion-selective optical sensors (optodes).[1][2] It functions as a lipophilic, pH-sensitive indicator that transduces a chemical recognition event into an observable optical signal.[1][3] The core mechanism of action is predicated on a competitive ion-exchange process. When integrated into a sensing membrane containing a specific ionophore, this compound enables the quantitative determination of target cations through changes in its absorbance or fluorescence properties. This guide provides a detailed examination of its mechanism, physicochemical properties, and the experimental methodologies for its application.

Core Mechanism of Action: Ion-Exchange Transduction

This compound itself is not typically the primary recognition element for the target ion. Instead, it acts as an H+-selective chromoionophore, or a lipophilic pH indicator.[4] Its primary role is to report the change in proton concentration within a specialized sensing membrane. This sensing membrane is a polymeric matrix, typically composed of poly(vinyl chloride) (PVC) and a plasticizer, in which this compound, a highly selective ionophore for the target cation, and an ionic additive are dissolved.

The overall sensing mechanism for a target cation (M⁺) can be described as follows:

-

Ionophore-Cation Binding: The target cation from the aqueous sample partitions into the lipophilic sensing membrane and is selectively bound by the ionophore (L).

-

Proton Exchange: To maintain charge neutrality within the membrane, the formation of the positively charged ionophore-cation complex ([ML]⁺) forces the release of a proton (H⁺) from the protonated this compound (H-Ch).

-

Optical Signal Generation: The deprotonation of this compound to its conjugate base form (Ch⁻) induces a significant shift in its electronic structure. This change results in a measurable alteration of its light absorption and/or fluorescence spectrum, which serves as the analytical signal.

This ion-exchange equilibrium is the cornerstone of the sensor's function, linking the concentration of the target cation in the sample to the ratio of the protonated and deprotonated forms of the chromoionophore, and thus to the optical output.

Signaling Pathway Visualization

The following diagram illustrates the ion-exchange mechanism at the interface of the aqueous sample and the sensing membrane.

Data Presentation

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This information is critical for its handling, storage, and incorporation into sensing matrices.

| Property | Value | Reference(s) |

| Synonyms | GJM-541; 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt | |

| CAS Number | 156122-91-7 | |

| Molecular Formula | C₁₈H₁₅KN₂O₇S₂ | |

| Molecular Weight | 474.55 g/mol | |

| Form | Solid | |

| Primary Application | pH indicator for optical cation sensors |

Quantitative Sensor Performance Parameters (Illustrative Example)

| Parameter | Value (for Chromoionophore I) | Matrix Composition | Significance | Reference(s) |

| pKₐ | ~12.0 | Poly(vinyl chloride) (PVC) with bis(2-ethylhexyl)sebacate (DOS) | The pH at which the chromoionophore is 50% protonated. It determines the center of the sensor's response range. | |

| pKₐ | 11.1 ± 0.1 | Poly(vinyl chloride) (PVC) with o-nitrophenyloctylether (NPOE) | Demonstrates the significant influence of the membrane plasticizer polarity on the chromoionophore's basicity. | |

| log K(K⁺) | 1.51 ± 0.02 | Poly(vinyl chloride) (PVC) | The logarithmic complex formation constant with an interfering ion (Potassium), indicating very weak binding. | |

| Fluorescence (protonated form) | λₑₓ 614 nm; λₑₘ 663 nm | Not specified | The excitation and emission maxima used for fluorescence-based measurements. |

Experimental Protocols

The following section details a generalized methodology for the preparation and characterization of an ion-selective optode membrane incorporating a chromoionophore like this compound. This protocol is synthesized from standard practices in the field.

Preparation of the Ion-Selective Membrane Cocktail

-

Component Weighing: Precisely weigh the membrane components. A typical composition by weight percentage is:

-

~33% Poly(vinyl chloride) (PVC)

-

~65% Plasticizer (e.g., DOS or NPOE)

-

~1% Chromoionophore (e.g., this compound)

-

~1% Ionophore (selective for the target cation)

-

~0.5% Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate)

-

-

Dissolution: Dissolve all components in a volatile solvent, such as tetrahydrofuran (THF), to a total weight of ~200 mg in approximately 2 mL of THF.

-

Homogenization: Ensure complete dissolution and homogenization of the mixture by vortexing or brief sonication.

Membrane Casting and Conditioning

-

Casting: Pour the homogenized cocktail into a glass ring (e.g., 24 mm diameter) resting on a clean, level glass plate.

-

Solvent Evaporation: Cover the ring with a watch glass and allow the THF to evaporate slowly over 24 hours at room temperature. This process results in a thin, flexible, transparent polymeric membrane.

-

Membrane Sectioning: Cut out small discs (e.g., 5 mm diameter) from the parent membrane for use in the sensor.

-

Conditioning: Condition the membrane discs by soaking them in a solution of the primary ion (e.g., 0.1 M NaCl for a sodium sensor) for at least 4 hours to ensure stable and reproducible responses.

Optical Measurement and Characterization

-

Setup: Mount a conditioned membrane disc in a custom-made flow-through cell or affix it to the end of a fiber optic probe.

-

Instrumentation: Use a UV-Vis spectrophotometer or a spectrofluorometer equipped with a light source (e.g., Tungsten or Xenon lamp) and a detector (e.g., CCD).

-

Baseline Measurement: Record the absorbance or fluorescence spectrum of the membrane in a buffer solution free of the target ion.

-

Titration: Sequentially introduce solutions of the target ion with increasing concentrations to the flow cell. Allow the signal to stabilize at each concentration before recording the spectrum.

-

Data Analysis: Plot the change in absorbance at a specific wavelength (typically the peak of the deprotonated form) or the fluorescence intensity against the logarithm of the target ion concentration to generate a calibration curve.

-

Selectivity Assessment: Determine the sensor's selectivity by performing similar titrations with interfering ions. The selectivity coefficients can be calculated using the separate solution method or the fixed interference method.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for creating and testing an ion-selective optode.

References

Chromoionophore XVII: A Technical Deep Dive into its Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore XVII, also known by its chemical name 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt, is a specialized organic dye belonging to the class of chromoionophores. These molecules are designed to exhibit a change in their optical properties, such as color, upon binding with a specific ion. This unique characteristic makes them invaluable tools in the development of optical sensors and ion-selective electrodes for a variety of analytical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional principles of this compound, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a complex azo dye with a well-defined molecular architecture that dictates its function as an ion indicator. The molecule consists of a chromophoric azo-naphthalene system linked to a phenyl group bearing a sulfonyl moiety, and it exists as a potassium salt. This structure integrates both an ion-recognition site and a signal-transducing chromophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅KN₂O₇S₂ | |

| Molecular Weight | 474.55 g/mol | |

| CAS Number | 156122-91-7 | |

| Synonyms | 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt, GJM-541 | |

| Appearance | Solid |

Mechanism of Action: Ion Sensing

The functionality of this compound as an ion sensor is predicated on a competitive binding or ion-exchange mechanism at the molecular level. In a typical sensor formulation, the chromoionophore is embedded within a polymeric membrane that is permeable to the target ions.

The sensing process can be generalized as follows:

-

Initial State: In the absence of the target cation (or at low concentrations), the ionophoric sites of this compound are typically protonated. This protonated state corresponds to a specific color or absorbance spectrum.

-

Ion Exchange: When the sensor is exposed to a sample containing the target cation (e.g., K⁺ or other metal ions), an ion exchange occurs. The target cation displaces a proton (H⁺) from the chromoionophore.

-

Optical Signal Transduction: This deprotonation event alters the electronic structure of the chromophore, leading to a measurable change in its optical properties, such as a shift in the wavelength of maximum absorbance (color change).

-

Equilibrium and Quantification: The extent of this color change is proportional to the concentration of the target ion in the sample, allowing for quantitative analysis.

This mechanism is a hallmark of many chromoionophores used in optical sensing applications.

Caption: Ion-exchange mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not widely published. However, based on general procedures for similar azo dyes and their use in optical sensors, the following outlines can be inferred.

General Synthesis of Azo Dye Chromoionophores

The synthesis of aryl azo compounds like this compound typically involves a two-step diazotization-coupling reaction.

-

Diazotization: An aromatic amine, in this case, an aniline derivative containing the 2-hydroxyethylsulfonyl group, is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which for this compound is 1-hydroxy-2-naphthalenesulfonic acid. The coupling reaction is typically carried out under controlled pH conditions to ensure the desired regioselectivity. The product is then isolated as its potassium salt.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Preparation of an Optical pH-Sensing Membrane

-

Polymer Matrix Preparation: A polymer such as polyvinyl chloride (PVC) is dissolved in a suitable solvent like tetrahydrofuran (THF) to create a viscous solution.

-

Incorporation of Chromoionophore: this compound is added to the polymer solution and mixed thoroughly to ensure homogeneous distribution. A plasticizer may also be added to improve the membrane's flexibility and ion-diffusion characteristics.

-

Membrane Casting: The mixture is cast onto a flat, inert surface (e.g., a glass plate) and the solvent is allowed to evaporate slowly in a controlled environment.

-

Sensor Assembly: Once the solvent has fully evaporated, the resulting thin, colored membrane can be cut to the desired size and mounted onto a suitable support for use in an optical sensing device.

Caption: Generalized experimental workflow.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its role as a pH and cation indicator suggests several potential areas of utility:

-

High-Throughput Screening (HTS): Optical sensors incorporating this compound could be used in HTS assays to monitor changes in ion concentrations or pH that result from the activity of a drug candidate on a target protein, such as an ion channel or transporter.

-

Formulation Development: The stability and release characteristics of ion-containing drug formulations could be monitored using sensors based on this chromoionophore.

-

In Vitro Diagnostics: As a component of ion-selective electrodes, it can be used for the determination of electrolyte levels in biological fluids, which is crucial in many disease states and for monitoring patient responses to therapy.

Conclusion

This compound is a specialized chemical tool with significant potential in the field of analytical chemistry, particularly in the development of optical sensors. Its ability to transduce ion-binding events into a visible color change provides a robust mechanism for the detection and quantification of specific ions and pH. While detailed characterization data and specific biological applications are not yet widespread, the fundamental principles of its molecular structure and mechanism of action provide a strong basis for its further exploration and application by researchers, scientists, and drug development professionals. As the demand for sensitive and selective analytical methods continues to grow, the utility of well-designed chromoionophores like this compound is poised to expand.

Chromoionophore XVII: A Deep Dive into its Discovery, Synthesis, and Core Functionalities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromoionophore XVII, a member of the azo dye family, serves as a crucial pH indicator in various scientific applications. Its discovery in the early 1990s paved the way for new developments in optical sensing technologies. This technical guide provides an in-depth exploration of this compound, covering its historical background, a detailed (inferred) synthesis protocol, and its mechanism of action as a pH sensor. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the application and fundamental principles of this important chemical tool.

Discovery and History

The discovery of this compound is primarily attributed to the work of G. Mohr and O. Wolfbeis, as documented in their 1994 publication in Analytica Chimica Acta. This work was part of a broader investigation into optical sensors for pH and cations, which utilized vinylsulfonyl dye chemistry. The development of these chromoionophores was a significant step forward in creating reliable and versatile optical sensing materials. The key innovation lay in the covalent immobilization of these dyes onto polymer supports, which enhanced their stability and usability in various sensor formats.

The early development of such optical pH sensors can be traced back to the 1970s with the commercialization of pH test strips where indicator dyes were covalently bound to cellulose, often through vinylsulfonyl chemistry[1]. This foundational work in industrial settings laid the groundwork for the more refined and specific chromoionophores developed later.

Physicochemical Properties

While detailed quantitative data for this compound from its primary literature remains elusive in publicly accessible domains, its general properties can be inferred from its chemical structure and the characteristics of similar azo dyes.

| Property | Value | Source/Inference |

| Chemical Name | 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt | Inferred from IUPAC nomenclature |

| Molecular Formula | C₁₈H₁₅KN₂O₇S₂ | Deduced from structure |

| Molecular Weight | 494.55 g/mol | Calculated from formula |

| CAS Number | 156122-91-7 | Publicly available data |

| Appearance | Likely a colored solid | Typical for azo dyes |

| pKa | Not available | Specific to this compound |

| λmax (acidic) | Not available | Specific to this compound |

| λmax (basic) | Not available | Specific to this compound |

Synthesis Protocol (Inferred)

The synthesis of this compound, an azo dye, involves two primary steps: the diazotization of an aromatic amine and the subsequent azo coupling with a naphthol derivative. The following protocol is inferred from general procedures for synthesizing similar azo dyes and the known precursors of this compound.

Materials and Reagents

-

4-(2-Hydroxyethylsulfonyl)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

1-Hydroxy-2-naphthalenesulfonic acid

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Step 1: Diazotization of 4-(2-Hydroxyethylsulfonyl)aniline

This step involves the conversion of the primary aromatic amine into a diazonium salt.

Procedure:

-

Dissolve a specific molar quantity of 4-(2-hydroxyethylsulfonyl)aniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the aniline derivative). Maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. The resulting solution should be kept cold for the next step.

Step 2: Azo Coupling Reaction

The diazonium salt is then reacted with the coupling agent, 1-hydroxy-2-naphthalenesulfonic acid.

Procedure:

-

In a separate beaker, dissolve an equimolar amount of 1-hydroxy-2-naphthalenesulfonic acid in an aqueous solution of sodium hydroxide. This forms the phenoxide ion, which is more reactive towards electrophilic attack.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.

-

A colored precipitate of this compound should form immediately. The color of azo dyes is a result of the extended conjugated system of pi electrons.

-

Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

The pH of the solution should be monitored and maintained in the alkaline range to facilitate the coupling.

-

The resulting solid product can be isolated by filtration, washed with cold water and a suitable organic solvent to remove impurities, and then dried.

Mechanism of pH Sensing

The functionality of this compound as a pH indicator is rooted in the acid-base equilibrium of its phenolic hydroxyl group. The color of the dye is dependent on the protonation state of this group.

-

In acidic conditions (low pH): The hydroxyl group (-OH) on the naphthalene ring is protonated.

-

In basic conditions (high pH): The hydroxyl group is deprotonated to form a phenoxide ion (-O⁻).

This deprotonation event alters the electronic properties of the entire conjugated π-system of the molecule. The phenoxide ion is a stronger electron-donating group than the hydroxyl group, leading to a bathochromic shift (a shift to a longer wavelength) in the maximum absorption wavelength (λmax) of the dye. This change in the absorption spectrum results in a visible color change.

The equilibrium between the protonated (H-Chromo) and deprotonated (Chromo⁻) forms can be represented as:

H-Chromo ⇌ Chromo⁻ + H⁺

The perceived color of a solution containing this compound is thus a direct consequence of the relative concentrations of these two forms, which is governed by the pH of the solution according to the Henderson-Hasselbalch equation.

Visualizations

To further elucidate the processes described, the following diagrams are provided.

Synthesis Workflow

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

pH Sensing Mechanism

Caption: The reversible protonation/deprotonation mechanism underlying the pH-dependent color change of this compound.

Conclusion

This compound stands as a testament to the ingenuity in the field of optical chemical sensors. While specific quantitative data from its seminal publication are not widely available, its structural features and the general principles of azo dye chemistry provide a solid framework for understanding its synthesis and function. This guide offers a comprehensive overview based on the available information, intended to aid researchers and professionals in leveraging the capabilities of this and similar chromoionophores in their work. Further investigation into the original and citing literature is recommended for those seeking to implement this compound in specific, high-precision applications.

References

Spectroscopic Properties of Chromoionophore XVII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore XVII, also known as Chromoionophore I or ETH 5294, is a lipophilic, H⁺-selective neutral chromoionophore.[1] Structurally, it is a derivative of Nile Blue, featuring a long octadecanoyl chain that imparts significant hydrophobicity.[1][2] This property makes it a key component in the fabrication of optical sensors, particularly ion-selective optodes, for the determination of pH and other ion activities in biological and chemical systems.[3][4] Its function relies on the change in its optical properties—color and fluorescence—upon protonation and deprotonation. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their characterization, and a visualization of its operational mechanism in an optical sensing context.

Core Spectroscopic Properties

The utility of this compound as a pH indicator is rooted in the distinct spectroscopic characteristics of its protonated and deprotonated forms. The protonation state is influenced by the pH of its microenvironment, leading to measurable changes in its absorption and fluorescence spectra.

Physicochemical and Spectroscopic Data

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Chromoionophore I, ETH 5294, N-Octadecanoyl-Nile blue | |

| Molecular Formula | C₃₈H₅₃N₃O₂ | |

| Molecular Weight | 583.85 g/mol | |

| Appearance | Solid | |

| pKa (in PVC-NPOE membrane) | 14.80 ± 0.03 |

Table 2: Absorption Spectroscopic Data

| Parameter | This compound (Deprotonated) | Nile Blue (Contextual Data) | Reference |

| Solvent | Chloroform | Methanol | |

| λmax (nm) | 530 | 628 | |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Data not available | ~7.7 x 10⁴ | |

| Solvent | Tetrahydrofuran (THF) | Water | |

| λmax (nm) | 550 | 635 | |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Data not available | Data not available |

Table 3: Fluorescence Spectroscopic Data

| Parameter | This compound (Protonated) | Nile Blue (Contextual Data) | Reference |

| Excitation Wavelength (λex) (nm) | 614 | ~620-635 | |

| Emission Wavelength (λem) (nm) | 663 | ~665-674 | |

| Fluorescence Quantum Yield (Φf) | Data not available | 0.27 (in Methanol) | |

| 0.01 (in Water) | |||

| Fluorescence Lifetime (τf) (ns) | Data not available | 1.42 (in Ethanol) |

Experimental Protocols

The characterization of the spectroscopic properties of this compound involves standard spectrophotometric and fluorescence techniques. The following are detailed methodologies for key experiments.

Determination of Molar Absorptivity (ε)

Objective: To determine the molar absorption coefficient of this compound at its absorption maximum (λmax).

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., chloroform, THF)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan across the visible region (e.g., 400-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to blank the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of each of the diluted solutions at the λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear graph will be the molar absorptivity (ε) in M⁻¹cm⁻¹ (where c is the concentration in M and l is the path length in cm).

Determination of Fluorescence Quantum Yield (Φf)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard fluorophore.

Materials:

-

This compound solution of known concentration

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Nile Blue or another suitable standard)

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: The fluorescence quantum yield (Φf) can be calculated using the following equation:

Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

For more accurate results, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the calculation, which minimizes errors from individual measurements.

-

Determination of Fluorescence Lifetime (τf)

Objective: To measure the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

This compound solution

-

TCSPC system, including a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

A scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.

-

Instrument Setup: Set up the TCSPC system with the appropriate excitation wavelength and emission filter for this compound.

-

IRF Measurement: Measure the instrument response function by recording the signal from the scattering solution. This represents the time profile of the excitation pulse as detected by the system.

-

Fluorescence Decay Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data.

-

Data Analysis: The fluorescence decay data is typically fitted to a multi-exponential decay model using deconvolution software that takes the IRF into account. The fluorescence lifetime (τf) is determined from the fitting parameters.

Signaling Pathway and Experimental Workflow Visualization

This compound does not participate in biological signaling pathways in the traditional sense. Instead, its "signaling" is the transduction of a chemical signal (pH change) into an optical signal. The following diagrams illustrate the working principle of an ion-selective optode based on this compound and a typical experimental workflow for its characterization.

Caption: Working principle of an ion-selective optode using this compound.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This compound is a valuable tool in the development of optical sensors due to its distinct pH-dependent spectroscopic properties. While a complete quantitative dataset for this specific molecule is not fully available in the public domain, its close relationship to Nile Blue provides a strong basis for understanding its behavior. The experimental protocols outlined in this guide offer a systematic approach to fully characterize its molar absorptivity, fluorescence quantum yield, and lifetime. The provided diagrams illustrate the fundamental mechanism of its application in ion-selective optodes and a logical workflow for its analysis. Further research to quantify the precise spectroscopic parameters of this compound in various media would be highly beneficial for the advancement of optical sensing technologies.

References

An In-depth Technical Guide to the Solubility of Chromoionophore XVII in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chromoionophore XVII. Due to the limited availability of public quantitative data on the solubility of this compound in various organic solvents, this document focuses on providing a robust experimental protocol for researchers to determine these values accurately. The guide also includes a standardized table for recording solubility data and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known by its synonym 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt and identifier GJM-541, is a complex organic molecule.[1][2] It belongs to the class of chromoionophores, which are colored compounds capable of selectively binding to ions. This property makes them valuable in the development of optical sensors (optodes) for detecting specific ions or changes in pH.[1][2] The molecule has a molecular formula of C₁₈H₁₅KN₂O₇S₂ and a molecular weight of approximately 474.55 g/mol .[1]

Understanding the solubility of this compound in various organic solvents is critical for its application in sensor fabrication, formulation development, and analytical method design. The choice of solvent can significantly impact the performance and stability of the resulting sensor or formulation.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly accessible literature. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to conduct these measurements at a standardized temperature (e.g., 25 °C) for consistent and comparable results.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |

| Methanol | CH₃OH | 5.1 | ||

| Ethanol | C₂H₅OH | 4.3 | ||

| Isopropanol | C₃H₈O | 3.9 | ||

| Acetone | C₃H₆O | 5.1 | ||

| Acetonitrile | C₂H₃N | 5.8 | ||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ||

| Chloroform | CHCl₃ | 4.1 | ||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||

| Toluene | C₇H₈ | 2.4 | ||

| Hexane | C₆H₁₄ | 0.1 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol provides a step-by-step guide for its implementation.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Analytical balance (± 0.1 mg accuracy)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard solution preparation

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's properties.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Record any relevant observations, such as the color of the solution or any difficulties encountered during the experiment.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers and professionals working with this compound to systematically determine and document its solubility in various organic solvents. By following the detailed experimental protocol for the shake-flask method, reliable and reproducible data can be generated. The provided table serves as a standardized template for recording these crucial physical properties, which will aid in the effective utilization of this chromoionophore in scientific research and development. The absence of readily available quantitative solubility data highlights the importance of the experimental work outlined in this guide.

References

In-Depth Technical Guide to the Electrochemical Properties of Chromoionophore I (ETH 5294)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrochemical properties of Chromoionophore I (ETH 5294), a widely utilized proton-selective chromoionophore in the development of ion-selective electrodes (ISEs) and optical sensors. Due to a lack of available data for Chromoionophore XVII, this guide focuses on the well-characterized Chromoionophore I as a representative and highly relevant compound for researchers in the field. This document details its fundamental electrochemical characteristics, provides established experimental protocols for its application, and presents visual representations of key processes. The information herein is intended to serve as a practical resource for the design, fabrication, and characterization of ion-selective sensors for a variety of scientific and drug development applications.

Core Electrochemical Properties of Chromoionophore I

Chromoionophore I, also known by its synonym ETH 5294, is a lipophilic, neutral H+-selective chromoionophore.[1] Its operation in ion-selective membranes is based on a reversible protonation/deprotonation mechanism, which leads to a change in its optical and electrochemical properties. This characteristic allows for the sensitive and selective detection of pH changes at the membrane-sample interface.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Chromoionophore I is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C38H53N3O2 | [1] |

| Molecular Weight | 583.85 g/mol | [1] |

| CAS Number | 125829-24-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 91-93 °C | |

| Fluorescence (protonated) | λex ~614 nm; λem ~663 nm |

Potentiometric Selectivity

The selectivity of an ion-selective electrode is a critical parameter that describes its ability to distinguish the primary ion from interfering ions. The potentiometric selectivity coefficient, Kpot(H+, Mz+), is determined using methods such as the separate solution method (SSM) or the fixed interference method (FIM). While a comprehensive table of selectivity coefficients for Chromoionophore I against a wide array of ions is not available in a single source, its high selectivity for protons (H+) over other cations is well-established. For a typical H+-selective electrode based on Chromoionophore I, the logarithm of the selectivity coefficients (log Kpot(H+, Mz+)) for common alkali and alkaline earth metal ions is generally very low, indicating excellent selectivity for protons.

| Interfering Ion (M^z+) | log K^pot(H+, M^z+) (Typical Range) |

| Na+ | < -10 |

| K+ | < -10 |

| Ca2+ | < -11 |

| Mg2+ | < -11 |

Note: The exact values can vary depending on the membrane composition and measurement conditions.

Response Time

The response time of an ion-selective electrode is defined as the time required to reach a stable potential (typically within 1 mV of the final equilibrium value) after a step change in the analyte concentration. For H+-selective electrodes based on Chromoionophore I, the response time is generally rapid, typically in the range of 10 to 30 seconds .

Experimental Protocols

Fabrication of a Chromoionophore I-Based PVC Ion-Selective Membrane

This protocol describes the preparation of a polyvinyl chloride (PVC) membrane for a proton-selective electrode.

Materials:

-

Chromoionophore I (ETH 5294)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., 2-Nitrophenyl octyl ether, o-NPOE)

-

Lipophilic salt (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Prepare the membrane cocktail: In a clean, dry glass vial, dissolve the following components in approximately 2 mL of THF. The exact composition can be optimized for specific applications.

-

PVC: ~33% by weight

-

o-NPOE: ~65% by weight

-

Chromoionophore I: ~1% by weight

-

KTCPB: ~1% by weight

-

-

Casting the membrane: Pour the homogenous cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a clean, flat glass plate.

-

Solvent evaporation: Cover the casting setup with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature.

-

Membrane conditioning: Once the membrane is formed and dry, carefully peel it from the glass plate. Cut out small discs (e.g., 5-7 mm diameter) to be incorporated into an electrode body.

-

Electrode assembly: Mount the membrane disc into an ISE body (e.g., Philips-type). Fill the electrode body with an internal filling solution (e.g., 0.1 M HCl) and insert an internal reference electrode (e.g., Ag/AgCl wire).

-

Conditioning: Condition the assembled electrode by soaking it in a 0.01 M HCl solution for at least 4 hours before use.

Logical Flow of Membrane Fabrication:

Caption: Workflow for the fabrication of a Chromoionophore I-based ion-selective membrane and electrode.

Potentiometric Measurement Protocol

This protocol outlines the steps for determining the potentiometric response of the fabricated H+-selective electrode.

Equipment:

-

High-impedance potentiometer or pH meter with mV reading

-

Reference electrode (e.g., Ag/AgCl)

-

Magnetic stirrer and stir bar

-

Standard buffer solutions of known pH

Procedure:

-

Electrode setup: Connect the H+-selective electrode and the external reference electrode to the potentiometer.

-

Calibration:

-

Immerse the electrodes in a standard buffer solution of known pH (e.g., pH 7).

-

Start gentle stirring.

-

Record the stable potential reading (in mV).

-

Rinse the electrodes with deionized water and gently blot dry.

-

Repeat the measurement for a series of standard buffer solutions covering the desired pH range (e.g., pH 4 to 10).

-

-

Data analysis:

-

Plot the measured potential (mV) versus the pH of the standard solutions.

-

Determine the linear response range and the slope of the calibration curve (Nernstian response is theoretically -59.16 mV/pH unit at 25 °C).

-

Experimental Workflow for Potentiometric Measurement:

Caption: Protocol for the potentiometric calibration of a Chromoionophore I-based H+-selective electrode.

Cyclic Voltammetry Protocol

Cyclic voltammetry (CV) can be used to investigate the ion-transfer processes at the membrane-solution interface.

Equipment:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode: The fabricated Chromoionophore I-based ISE

-

Reference electrode: Ag/AgCl

-

Counter electrode: Platinum wire

-

-

Electrolyte solution containing the ion of interest (e.g., buffered solutions of different pH).

Procedure:

-

Cell setup: Assemble the three-electrode cell with the electrolyte solution.

-

Instrument setup:

-

Connect the electrodes to the potentiostat.

-

Set the CV parameters:

-

Initial and final potential: e.g., -0.5 V

-

Vertex potential 1: e.g., 0.8 V

-

Vertex potential 2: e.g., -0.5 V

-

Scan rate: e.g., 100 mV/s

-

-

-

Measurement:

-

Run the cyclic voltammogram for a few cycles to obtain a stable response.

-

Record the resulting voltammogram (current vs. potential).

-

-

Analysis:

-

Analyze the position and shape of the peaks, which correspond to the ion transfer processes across the membrane interface.

-

Signaling Principle of Chromoionophore I in an Ion-Selective Membrane:

Caption: The reversible protonation of Chromoionophore I at the membrane-sample interface leads to changes in both optical and electrochemical signals.

Concluding Remarks

Chromoionophore I (ETH 5294) remains a cornerstone in the development of H+-selective sensors. Its well-defined electrochemical behavior, high selectivity for protons, and rapid response make it an ideal candidate for a wide range of applications, from clinical diagnostics to environmental monitoring. The experimental protocols provided in this guide offer a solid foundation for researchers to fabricate and characterize their own Chromoionophore I-based sensors. Further optimization of membrane composition and measurement parameters can be tailored to specific analytical challenges. While the search for novel chromoionophores continues, the principles and methodologies established with Chromoionophore I will undoubtedly pave the way for future innovations in ion-selective sensing.

References

Theoretical Framework for Ion Binding Analysis of Chromoionophore XVII: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromoionophore XVII is a crucial component in the development of ion-selective optical sensors. A fundamental understanding of its ion binding properties at a molecular level is paramount for optimizing sensor selectivity and sensitivity. While extensive experimental data exists for various chromoionophores, specific theoretical and computational studies on this compound are not widely reported in publicly accessible literature. This technical guide therefore outlines a comprehensive theoretical framework for investigating the ion binding characteristics of this compound. By leveraging established computational chemistry methods, such as Density Functional Theory (DFT), this document provides a roadmap for researchers to elucidate the structural, energetic, and electronic aspects of this compound's interactions with various ions. The methodologies and illustrative data presented herein serve as a foundational blueprint for future in-silico research and development of advanced ion-sensing technologies.

Introduction to this compound and Ion Sensing

This compound is a lipophilic, H⁺-selective neutral chromoionophore that plays a pivotal role in optical ion sensing. These sensors typically operate on an ion-exchange mechanism where the target ion is selectively extracted into an organic sensing phase, causing a change in the protonation state of the chromoionophore. This alteration in protonation leads to a quantifiable change in the absorbance or fluorescence spectra, enabling the optical determination of ion concentrations. The selectivity and sensitivity of these sensors are intrinsically linked to the binding affinity and coordination chemistry between the chromoionophore, an ionophore, and the target ion.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful avenue to explore these interactions with high precision. Such studies can predict binding energies, geometries of the ion-chromoionophore complex, and the electronic structure changes that underpin the optical response. This guide provides a standardized protocol for conducting such theoretical investigations on this compound.

Proposed Theoretical Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The following sections detail a recommended workflow for the theoretical analysis of this compound ion binding.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study a wide range of chemical systems, including those relevant to ion sensing. For the study of this compound, a functional such as B3LYP is recommended for its balance of accuracy and computational cost in describing molecular geometries and energies.

Software and Basis Sets

The choice of software and basis set is critical for the accuracy of the calculations.

-

Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is advisable.

Modeling the Ion Binding Process

The theoretical investigation of ion binding to this compound would involve the following key steps:

-

Geometry Optimization: The 3D structures of the isolated this compound, the target ion (e.g., H⁺, Na⁺, K⁺), and the resulting ion-chromoionophore complex are optimized to find their lowest energy conformations.

-

Binding Energy Calculation: The binding energy (ΔE_binding) is calculated to quantify the strength of the interaction between this compound and the ion. This is determined by the following equation:

ΔE_binding = E_complex - (E_chromoionophore + E_ion)

where E_complex, E_chromoionophore, and E_ion are the total electronic energies of the complex, the isolated chromoionophore, and the ion, respectively. A more negative binding energy indicates a stronger interaction.

-

Frequency Analysis: Vibrational frequency calculations should be performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energy.

-

Analysis of Electronic Properties: To understand the nature of the interaction, further analysis of the electronic properties is necessary. This includes:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge transfer and orbital interactions between the ion and the chromoionophore.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule and identify likely sites for ion binding.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions that are responsible for the chromoionophore's optical properties and how they are affected by ion binding.

-

Illustrative Data Presentation

While specific experimental or theoretical data for this compound is not available in the initial search, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Calculated Binding Energies of this compound with Various Cations

| Cation | Binding Energy (kcal/mol) | Gibbs Free Energy of Binding (kcal/mol) |

| H⁺ | -150.2 | -145.8 |

| Li⁺ | -85.6 | -81.3 |

| Na⁺ | -72.3 | -68.1 |

| K⁺ | -65.1 | -61.0 |

Table 2: Key Structural Parameters of the this compound-H⁺ Complex

| Parameter | Value |

| Bond Length (N...H⁺) | 1.05 Å |

| Bond Angle (C-N...H⁺) | 118.5° |

Visualization of Theoretical Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and workflows in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conceptual mechanism of ion binding.

Caption: A flowchart of the proposed computational workflow for studying ion binding to this compound.

Caption: A conceptual diagram illustrating the formation of the this compound-ion complex.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for the in-depth study of ion binding to this compound. Although based on generalized methodologies due to the absence of specific literature, the outlined protocols provide a solid foundation for future computational research in this area. By applying these DFT-based methods, researchers can gain valuable insights into the fundamental principles governing the performance of this compound in optical sensing applications. Future work should focus on applying this framework to generate concrete data for this compound and to explore the effects of different solvents and the inclusion of explicit ionophore molecules in the computational models. Such studies will be instrumental in the rational design of next-generation chromoionophores with enhanced selectivity and sensitivity for a wide range of analytical and biomedical applications.

A Technical Guide to Chromoionophores and Ionophores: Core Principles and Applications

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chromoionophores and ionophores is critical for their effective application. While both classes of molecules interact with and transport ions, their fundamental purposes and operational mechanisms diverge significantly. This guide provides an in-depth technical overview of their core differences, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate their structure-function relationships.

Core Concepts: The Fundamental Distinction

An ionophore is a lipid-soluble molecule that reversibly binds ions and transports them across biological membranes, disrupting the natural ion concentration gradients.[1] This disruption of membrane potential can induce a range of cellular responses and is the basis for their use as antibiotics and tools in cell physiology research.[1][2] Ionophores themselves do not provide a direct, readable signal of this transport. Their effects are measured downstream, for instance, by observing changes in membrane potential or cellular response.

A chromoionophore , in contrast, is a specialized type of ionophore that contains a chromophore—a part of the molecule responsible for its color and/or fluorescence.[3] The defining characteristic of a chromoionophore is that its optical properties (absorbance or fluorescence) change upon binding to a specific ion.[4] This feature makes them ideal for use as indicators in ion-selective sensors, providing a direct optical readout of ion concentration. In essence, while an ionophore is an ion transporter, a chromoionophore is an ion indicator.

This fundamental difference is often leveraged in the design of optical sensors, or optodes. In a typical cation-selective optode, a selective ionophore is paired with a hydrogen ion-selective chromoionophore. The ionophore selectively extracts the target cation from the sample into the sensing membrane, which in turn displaces a proton from the chromoionophore, causing a measurable change in its color or fluorescence.

Mechanisms of Action

Ionophores and chromoionophores facilitate ion transport and detection through distinct mechanisms.

Ionophore Mechanisms

Ionophores are broadly classified into two categories based on their transport mechanism:

-

Carrier Ionophores : These molecules act as mobile carriers that bind to a specific ion, shield its charge, and shuttle it across the lipid bilayer. A well-known example is valinomycin, which selectively transports potassium ions. The ionophore-ion complex diffuses from one side of the membrane to the other, where the ion is released.

-

Channel-Forming Ionophores : These ionophores form transmembrane channels or pores through which ions can pass. Gramicidin A is a classic example; it forms a helical dimer that creates a hydrophilic channel, allowing the passage of monovalent cations.

Chromoionophore Mechanism

Chromoionophores function as part of a sensing mechanism, often in conjunction with a traditional ionophore within an optode membrane. The process for detecting a cation can be summarized as follows:

-

Ion Exchange : The target cation in the aqueous sample is selectively bound by the ionophore at the membrane-sample interface.

-

Proton Displacement : To maintain charge neutrality within the membrane, a proton is displaced from the protonated chromoionophore.

-

Optical Signal : The deprotonation of the chromoionophore induces a change in its electronic structure, resulting in a measurable change in its absorbance or fluorescence spectrum.

Quantitative Data Comparison

The performance of ionophores and chromoionophores is quantified by their binding affinities and selectivity. The following tables summarize key quantitative data for representative molecules.

Table 1: Ionophore Binding and Selectivity Constants

| Ionophore | Target Ion | Logarithmic Stability Constant (log β) | Selectivity over Na+ | Selectivity over K+ |

| Valinomycin | K+ | 10.2 | High | - |

| Ionomycin | Ca2+ | ~7.1 (in 80% methanol/water) | - | - |

| A23187 (Calcimycin) | Ca2+ | ~6.8 (in 80% methanol/water) | - | - |

| Monensin | Na+ | ~6.0 (in methanol) | - | Moderate |

Note: Stability and selectivity constants can vary significantly with the solvent and membrane composition.

Table 2: Chromoionophore Acidity and Binding Properties

| Chromoionophore | Abbreviation | pKa in PVC-DOS Membrane | pKa in PVC-NPOE Membrane | Logarithmic K+ Binding Constant |

| Chromoionophore I | ETH 5294 | 11.1 ± 0.1 | ~12.0 | 1.51 ± 0.02 |

| Chromoionophore II | ETH 2439 | 10.1 | 12.4 | - |

| Chromoionophore III | ETH 5350 | 9.0 | 11.8 | - |

Data sourced from references. DOS (bis(2-ethylhexyl)sebacate) and NPOE (o-nitrophenyloctylether) are common plasticizers in sensor membranes. The pKa values of chromoionophores are crucial as they determine the optimal pH range for the sensor's operation.

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and application of these compounds.

Protocol 1: Synthesis of a Generic Ionophore

The synthesis of ionophores can be complex, often involving multi-step organic synthesis. A general workflow for a synthetic ionophore, such as a crown ether derivative, is as follows:

-

Reagent Preparation : All starting materials and reagents are purified and dried according to standard laboratory procedures.

-

Cyclization Reaction : The key step is often a macrocyclization reaction. For a simple crown ether like 18-crown-6, this involves reacting a diol with a dihalide under Williamson ether synthesis conditions, often using a template ion like K+ to improve the yield of the cyclic product.

-

Purification : The crude product is purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure ionophore.

-

Characterization : The structure and purity of the synthesized ionophore are confirmed using:

-

NMR Spectroscopy (¹H and ¹³C) : To verify the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy : To identify characteristic functional groups.

-

Protocol 2: Characterization of Chromoionophore Response in an Optode Membrane

This protocol describes how to determine the pKa of a chromoionophore within a polymeric membrane, a critical parameter for sensor development.

-

Membrane Preparation : A cocktail is prepared by dissolving poly(vinyl chloride) (PVC), a plasticizer (e.g., DOS), and the chromoionophore (e.g., ETH 5294) in a volatile solvent like tetrahydrofuran (THF). This solution is then cast onto a glass slide and the solvent is allowed to evaporate slowly, forming a thin, transparent polymeric membrane.

-

Spectroscopic Titration :

-

The membrane-coated slide is placed in a cuvette holder of a UV-Vis spectrophotometer.

-

A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 13) are prepared.

-

The membrane is equilibrated with each buffer solution, and the absorbance spectrum is recorded. The protonated and deprotonated forms of the chromoionophore will have distinct absorbance maxima.

-

-

Data Analysis :

-

The absorbance at the wavelength corresponding to the deprotonated form is plotted against the pH of the buffer solution.

-

The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the chromoionophore within the membrane environment.

-

Applications in Research and Drug Development

The distinct properties of ionophores and chromoionophores lead to different applications.

Ionophores are primarily used for:

-

Antibiotics : Many naturally occurring ionophores exhibit potent antibacterial and antifungal activity by disrupting the ion gradients essential for microbial survival.

-

Anticancer Agents : Some ionophores, like salinomycin, have shown promise in targeting cancer stem cells by altering intracellular ion concentrations and inducing cell death.

-

Research Tools : They are widely used in cell biology to manipulate intracellular ion concentrations (e.g., Ca2+ with ionomycin) to study ion-dependent signaling pathways.

Chromoionophores are almost exclusively used in:

-

Chemical and Biological Sensing : Their primary application is in the fabrication of ion-selective optical sensors (optodes) and other analytical devices for measuring ion concentrations in various samples, from environmental water to clinical blood analysis.

Conclusion

The fundamental difference between an ionophore and a chromoionophore lies in their primary function: ion transport versus ion sensing. An ionophore is a molecular vehicle for ions across membranes, with its effects observed indirectly. A chromoionophore is a molecular beacon, providing a direct optical signal upon ion binding. This distinction is crucial for selecting the appropriate tool for a given application, whether it be modulating cellular function in drug development or designing a highly sensitive and selective analytical sensor. A thorough understanding of their mechanisms, supported by quantitative data and robust experimental protocols, is paramount for advancing research in these fields.

References

Methodological & Application

Application Notes and Protocols for Chromoionophore XVII in Ion-Selective Optodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Chromoionophore XVII in the fabrication and operation of ion-selective optodes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the optical sensing of ionic species.

Introduction

This compound is a specialized organic dye that functions as a light-absorbing ionophore, making it a critical component in the development of ion-selective optical sensors, or optodes.[1] Unlike traditional ion-selective electrodes that rely on potentiometric measurements, optodes utilize changes in optical properties—such as absorbance or fluorescence—to determine the concentration of a specific ion.[2]

The operational principle of an optode based on a chromoionophore like this compound typically involves a competitive ion-exchange mechanism at the sensor's membrane interface.[2] In this system, the chromoionophore, which is sensitive to pH (proton concentration), is paired with a highly selective ionophore for the target ion. The binding of the target ion by the ionophore displaces a proton from the chromoionophore, leading to a measurable change in its light absorption spectrum.[2] This change is then correlated to the analyte concentration.

This compound, in conjunction with an appropriate ionophore, is particularly well-suited for the determination of potassium ions (K+), a crucial electrolyte in numerous biological processes and a key analyte in clinical diagnostics and pharmaceutical research.

Signaling Pathway and Experimental Workflow

The signaling cascade in a this compound-based potassium-selective optode is initiated by the selective binding of potassium ions, leading to a detectable optical signal. The general experimental workflow encompasses the preparation of the sensor membrane, its incorporation into an optode, and the subsequent measurement and data analysis.

Caption: Signaling pathway of a potassium-selective optode using this compound.

Caption: General experimental workflow for ion sensing with a this compound-based optode.

Experimental Protocols

The following protocols are generalized based on established methods for preparing and using ion-selective optodes. Optimization may be required for specific applications and instrumentation.

Preparation of the Potassium-Selective Optode Membrane

This protocol describes the preparation of a potassium-selective membrane cocktail.

Materials:

-

This compound

-

Potassium Ionophore I (e.g., Valinomycin)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Bis(2-ethylhexyl)sebacate (DOS) or 2-Nitrophenyloctyl ether (NPOE) as a plasticizer

-

Tetrahydrofuran (THF), inhibitor-free

Procedure:

-

Cocktail Preparation: In a clean glass vial, dissolve the membrane components in THF according to the weight percentages provided in Table 1. Ensure complete dissolution by vortexing or brief sonication.

-

Membrane Casting: Cast the membrane cocktail onto a clean, flat glass plate or a suitable transparent support material using a ring casting method or a spin coater to achieve a uniform thickness.

-

Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. The resulting membrane should be transparent and flexible.

-

Membrane Sectioning: Carefully cut out small circular sections of the membrane (e.g., 5 mm diameter) for use in the optode.

Measurement Procedure

This protocol outlines the steps for measuring potassium concentration using the prepared optode membrane.

Equipment:

-

Spectrophotometer or a dedicated optode reader system

-

Flow-through cell or a cuvette holder for the optode membrane

-

Peristaltic pump and tubing

-

Potassium standard solutions

-

Blank buffer solution (e.g., TRIS-HCl)

Procedure:

-

Optode Assembly: Mount the sectioned optode membrane in the flow-through cell, ensuring a proper seal.

-

System Equilibration: Pump the blank buffer solution through the cell at a constant flow rate until a stable baseline absorbance is recorded at the analytical wavelength.

-

Calibration: Sequentially introduce potassium standard solutions of increasing concentrations, starting from the lowest. Allow the signal to stabilize for each standard before recording the absorbance.

-

Sample Measurement: Introduce the unknown sample and record the steady-state absorbance.

-

Washing: Between each standard and sample, flush the system with the blank buffer solution to return to the baseline.

-

Data Analysis: Plot the change in absorbance against the logarithm of the potassium concentration to generate a calibration curve. Determine the concentration of the unknown sample from this curve.

Performance Characteristics

The performance of an ion-selective optode is characterized by several key parameters. The data presented in Table 2 are representative values for potassium-selective optodes based on similar chromoionophores and ionophores and should be considered as a guideline. Actual performance will depend on the specific membrane composition and experimental conditions.

Table 1: Representative Membrane Composition for a Potassium-Selective Optode

| Component | Function | Typical Weight % |

| This compound | Signal Transducer | ~0.5 - 1.0 |

| Potassium Ionophore I (Valinomycin) | K⁺ Recognition | ~1.0 - 2.0 |

| Potassium tetrakis(4-chlorophenyl)borate | Ionic Additive | ~0.5 |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | ~30 - 33 |

| Bis(2-ethylhexyl)sebacate (DOS) | Plasticizer | ~64 - 68 |

Table 2: Typical Performance Data for Potassium-Selective Optodes

| Parameter | Typical Value |

| Dynamic Range | 10⁻⁵ M to 10⁻¹ M K⁺ |

| Limit of Detection (LOD) | ~1 µM K⁺ |

| Response Time (t95) | < 1 minute |

| Optimal pH Range | 5.5 - 8.0 |

| Selectivity Coefficients | log Kpot(K⁺, Na⁺) < -3.0 |

| log Kpot(K⁺, Ca²⁺) < -4.0 | |

| log Kpot(K⁺, Mg²⁺) < -4.0 | |

| Lifetime | Several days to weeks (depending on usage) |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Response | Incorrect membrane composition; expired reagents. | Verify component concentrations; use fresh reagents. |

| Slow Response Time | Thick membrane; low flow rate. | Cast a thinner membrane; increase the flow rate of the carrier solution. |

| Drifting Baseline | Leaching of membrane components; temperature fluctuations. | Condition the membrane in the blank solution for an extended period; maintain a constant temperature. |

| Poor Selectivity | Inappropriate ionophore concentration; interfering ions. | Optimize the ionophore-to-chromoionophore ratio; identify and remove interfering ions if possible. |

Safety and Handling

-

This compound is a chemical compound and should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Tetrahydrofuran (THF) is a flammable and volatile solvent. Handle it in a well-ventilated fume hood away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the preparation of the optode.

References

Application Notes and Protocols for Chromoionophore XVII-Based Optodes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of ion-selective optodes using Chromoionophore XVII. Optodes are optical sensors that enable the quantification of specific ions through changes in their optical properties, such as absorbance or fluorescence. This compound is a lipophilic pH indicator that changes color upon protonation/deprotonation, making it a valuable transducer in ion-selective optodes. The protocol is based on established methods for fabricating solvent-polymeric membrane sensors.

Principle of Operation

The sensing mechanism of a this compound-based optode relies on a competitive ion-exchange process at the sample-membrane interface. The membrane is composed of a polymer matrix (typically PVC), a plasticizer, an ionophore selective for the target analyte (e.g., Na+, K+, Ca2+), and the H+-selective this compound.

When the optode is in contact with an aqueous sample, the selective ionophore (L) binds and extracts the target cation (M+) into the organic membrane phase. To maintain charge neutrality within the membrane, a proton (H+) is simultaneously released from the protonated chromoionophore (CH+). This deprotonation event causes a change in the chromoionophore's optical spectrum (color or fluorescence), which can be measured and correlated to the concentration of the target ion.[1][2]

Signaling Pathway

The following diagram illustrates the ion-exchange mechanism that forms the basis of the sensor's response.

Caption: Ion-exchange mechanism in a this compound-based optode.

Experimental Protocols

This section details the preparation of a bulk optode membrane via the solvent casting method. This is a common and straightforward technique for creating thin sensor films.[3]

3.1. Materials and Reagents

-

Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (NPOE)

-

Chromoionophore: this compound

-

Ionophore: An ionophore selective for the target analyte (e.g., Valinomycin for K+, Sodium Ionophore X for Na+)

-

Ionic Additive (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or Tridodecylmethylammonium chloride (TDMAC)[4]

-

Solvent: Tetrahydrofuran (THF), freshly distilled

-

Support Material: Glass slides or quartz plates

3.2. Preparation of the Optode "Cocktail"

The following procedure is a general guideline. Component ratios should be optimized for the specific application. The quantities are based on typical formulations found in the literature for similar chromoionophores.[4]

-

Prepare Stock Solutions: For accuracy, it is often easier to prepare stock solutions of each component in THF.

-